molecular formula C17H24N2O4 B12992175 (S)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)aceticacid

(S)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)aceticacid

Cat. No.: B12992175
M. Wt: 320.4 g/mol
InChI Key: FODJINHKOKXPSV-HNNXBMFYSA-N
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Description

(S)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzyloxy group, and an acetic acid moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or sulfonates are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

(S)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact mechanism depends on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid: The enantiomer of the compound with similar properties but different stereochemistry.

    2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)propanoic acid: A similar compound with a propanoic acid moiety instead of acetic acid.

Uniqueness

(S)-2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)piperidin-1-yl)acetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-[(3S)-3-[(3-oxo-3-phenylmethoxypropyl)amino]piperidin-1-yl]acetic acid

InChI

InChI=1S/C17H24N2O4/c20-16(21)12-19-10-4-7-15(11-19)18-9-8-17(22)23-13-14-5-2-1-3-6-14/h1-3,5-6,15,18H,4,7-13H2,(H,20,21)/t15-/m0/s1

InChI Key

FODJINHKOKXPSV-HNNXBMFYSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)CC(=O)O)NCCC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(CN(C1)CC(=O)O)NCCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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